8-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine
CAS No.:
Cat. No.: VC17793203
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrNO |
|---|---|
| Molecular Weight | 242.11 g/mol |
| IUPAC Name | 8-bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine |
| Standard InChI | InChI=1S/C10H12BrNO/c1-2-7-6-12-9-5-3-4-8(11)10(9)13-7/h3-5,7,12H,2,6H2,1H3 |
| Standard InChI Key | YYOBYGNOVQLNEE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CNC2=C(O1)C(=CC=C2)Br |
Introduction
Chemical Identity and Structural Features
8-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 1268118-78-0) belongs to the 1,4-benzoxazine family, featuring a bromine substituent at the 8-position and an ethyl group at the 2-position of the heterocyclic ring. Its molecular formula is , with a molecular weight of 242.11 g/mol . The SMILES notation (CCC1OC2=C(Br)C=CC=C2NC1) confirms the ethyl group's attachment to the oxygen-containing ring and the bromine's para orientation relative to the nitrogen atom .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 242.11 g/mol | |
| CAS Registry Number | 1268118-78-0 | |
| SMILES | CCC1OC2=C(Br)C=CC=C2NC1 | |
| Boiling Point/Melting Point | Not reported | – |
The planar benzoxazine core enables π-π stacking interactions, while the bromine atom introduces electronic effects that influence reactivity and binding affinity .
Synthetic Methodologies
While no explicit synthesis of 8-bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is documented in the literature, analogous compounds suggest feasible routes:
Williamson Ether Synthesis
Benzoxazines are typically synthesized via nucleophilic substitution between 2-nitrophenol derivatives and α-halo ketones . For example, 2-bromo-4′-methoxyacetophenone reacts with 2-nitrophenol under basic conditions to form nitro intermediates, which undergo hydrogenation and cyclization . Adapting this method, 2-bromo-1-ethyl-1-propanone could react with 5-bromo-2-nitrophenol to yield the target compound after reduction and cyclization .
Buchwald–Hartwig Amination
Palladium-catalyzed coupling reactions enable N-arylation of dihydrobenzoxazine precursors. In a study by Rashid et al., 3,4-dihydro-2H-1,4-benzoxazines were functionalized using substituted bromobenzenes under modified Buchwald–Hartwig conditions . Applying this to 8-bromo-2-ethyl derivatives would require optimizing ligands (e.g., XPhos) and bromobenzene equivalents .
| Compound | Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 14f (4-NH₂ derivative) | Anticancer (PC-3, MDA-MB-231) | 7.84–16.2 µM | |
| 6-(4-Phenylimidazolyl) | Antileukemic | Not reported | |
| 1,1,1-Trifluoro derivative | Antipsychotic | Not reported |
The presence of electron-withdrawing bromine may enhance membrane permeability, while the ethyl group could modulate metabolic stability compared to methyl analogs . Computational studies suggest that bromine's polarizability facilitates interactions with hydrophobic enzyme pockets, as seen in genistein-like binding to hormone receptors .
Physicochemical and Spectroscopic Characterization
Key analytical data for 8-bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine include:
-
¹H NMR: Expected signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 3.8–4.2 ppm (OCH₂ and NCH₂), and δ 6.7–7.3 ppm (aromatic protons) .
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IR: Stretching vibrations at ~2936 cm⁻¹ (C-H aliphatic), ~1493 cm⁻¹ (C=C aromatic), and ~1267 cm⁻¹ (C-O-C) .
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Mass Spectrometry: Molecular ion peak at m/z 242.11 (M⁺) with isotopic pattern characteristic of bromine .
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